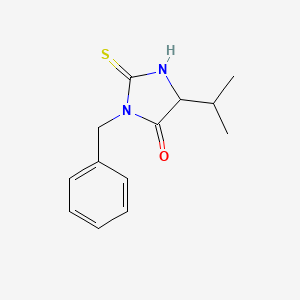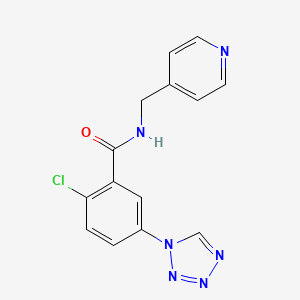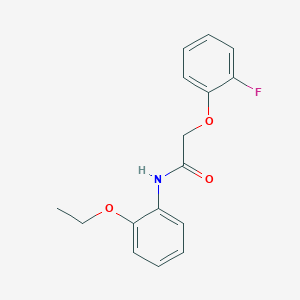
3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. CDDO has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole exerts its biological effects by modulating various signaling pathways in cells. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. This compound has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit angiogenesis, induce apoptosis in cancer cells, and protect neurons from oxidative stress. In addition, this compound has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole is that it possesses a wide range of biological activities, making it a potential therapeutic agent for multiple diseases. In addition, this compound has been found to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of this compound is that it is a synthetic compound, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole. One area of research is the development of more potent derivatives of this compound that possess improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative diseases, and diabetes. In addition, the mechanisms of action of this compound need to be further elucidated to better understand its biological effects and potential therapeutic applications.
Métodos De Síntesis
3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole can be synthesized through a multistep process starting from 2-cyclohexylethanol. The first step involves the conversion of 2-cyclohexylethanol to 2-cyclohexylethyl chloride using thionyl chloride. The resulting compound is then reacted with sodium azide to form 2-cyclohexylethyl azide. The azide group is then reduced to an amine using hydrogen gas and palladium on carbon catalyst. The amine is then reacted with 4-chlorobenzoyl chloride to form the intermediate compound, which is then cyclized using triethylamine and phosphorus oxychloride to form this compound.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, this compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain, making it a potential therapeutic agent for neurodegenerative diseases.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-14-9-7-13(8-10-14)16-18-15(20-19-16)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTICKGSLNEXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-1-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5141559.png)
![N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5141567.png)
![3-methyl-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5141575.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5141603.png)
![2-ethoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5141613.png)
![2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B5141616.png)

![2-(benzyl{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5141631.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5141650.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5141656.png)

![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5141672.png)